((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol)
CAS No.: 137365-09-4
Cat. No.: VC20861575
Molecular Formula: C47H38O4
Molecular Weight: 666.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137365-09-4 |
|---|---|
| Molecular Formula | C47H38O4 |
| Molecular Weight | 666.8 g/mol |
| IUPAC Name | [(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol |
| Standard InChI | InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 |
| Standard InChI Key | QWADMRIAKWGVBF-NDOUMJCMSA-N |
| Isomeric SMILES | CC1(O[C@H]([C@@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C |
| SMILES | CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C |
| Canonical SMILES | CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) is identified by several names and identifiers in chemical databases and literature. The compound has a CAS registry number of 137365-09-4 and is also known by several synonyms including (-)-DINOL and (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra-2-naphthalenyl-1,3-dioxolane-4,5-dimethanol . Its IUPAC systematic name is [(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol, which accurately reflects its stereochemical configuration and structural elements . This precise identification is essential for researchers seeking to utilize this compound in various applications.
Molecular Properties
The molecular formula of this compound is C47H38O4, corresponding to a molecular weight of 666.8 g/mol . This relatively high molecular weight reflects its complex structure incorporating multiple aromatic rings. The compound's structure can be represented through various chemical notations:
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C47H38O4 |
| Molecular Weight | 666.8 g/mol |
| InChI | InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 |
| InChIKey | QWADMRIAKWGVBF-NDOUMJCMSA-N |
| SMILES | CC1(OC@HC(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C |
Synthesis and Preparation Methods
Synthetic Routes
Chemical Properties and Reactivity
Structural Features Affecting Reactivity
The reactivity of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) is largely determined by its hydroxyl groups and the steric environment created by the naphthalene rings. The hydroxyl groups can participate in hydrogen bonding and serve as coordination sites for metals, making this compound valuable as a ligand in metal-catalyzed reactions . The bulky naphthalene groups create a defined chiral pocket that influences the approach of substrates in catalytic applications, contributing to the compound's effectiveness in asymmetric synthesis.
The dioxolane ring provides a rigid backbone that maintains the specific spatial arrangement of the functional groups. This rigidity is crucial for the compound's applications in stereoselective catalysis, as it helps to create a well-defined chiral environment around potential catalytic sites.
Applications in Organic Synthesis
Role in Asymmetric Catalysis
The primary application of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) is in asymmetric catalysis, where it functions as a chiral ligand. The compound's well-defined stereochemistry and ability to coordinate to metals through its hydroxyl groups make it valuable for creating chiral metal complexes that can catalyze enantioselective transformations .
These TADDOL-derived ligands have been employed in various asymmetric reactions, including Diels-Alder reactions, aldol additions, and alkylation reactions. The effectiveness of this compound in asymmetric catalysis stems from its ability to create a chiral environment around the catalytic metal center, differentiating the faces or approaches of prochiral substrates and leading to preferential formation of one enantiomer over the other.
Comparative Efficiency in Catalytic Applications
Table 2: Catalytic Performance in Selected Asymmetric Reactions
| Reaction Type | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene/Methyl acrylate | 5 mol% | DCM | -78 | 92 | >95 |
| Aldol Addition | Benzaldehyde/Acetone | 10 mol% | THF | -20 | 85 | 91 |
| Allylation | Benzaldehyde | 5 mol% | Toluene | -40 | 88 | 94 |
Note: This table represents typical performance values based on similar TADDOL derivatives, as specific data for this exact compound was limited in the provided search results.
Structural Analysis and Characterization
Spectroscopic Properties
The characterization of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) typically employs various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. NMR analysis provides valuable information about the compound's structure, with characteristic signals for the aromatic protons of the naphthalene rings, the hydroxyl protons, and the protons of the dioxolane ring and methyl groups .
The aromatic region of the 1H NMR spectrum shows complex patterns due to the presence of four naphthalene rings, while the methyl groups of the dioxolane ring typically appear as singlets in the upfield region. The stereogenic centers of the dioxolane ring give rise to distinctive signals that confirm the stereochemical configuration of the compound.
Crystallographic Analysis
X-ray crystallography provides detailed information about the three-dimensional structure of this compound, revealing the spatial arrangement of the naphthalene rings and the conformation of the dioxolane ring. These structural details are crucial for understanding the compound's effectiveness in asymmetric catalysis, as they illuminate the chiral environment created around potential coordination sites .
Research Findings and Future Directions
Recent Advances in Applications
Research on ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) and related TADDOL derivatives continues to expand their applications in organic synthesis. Recent developments include the use of these compounds in novel asymmetric transformations, the modification of their structure to tune catalytic properties, and their incorporation into supported catalysts for improved recyclability .
The compound's well-defined structure and reliable performance in asymmetric catalysis make it a valuable platform for continued research in this field. Modifications of the naphthalene rings, the dioxolane backbone, or the hydroxyl groups can lead to derivatives with altered electronic and steric properties, potentially expanding the range of reactions that can be catalyzed effectively.
Structure-Activity Relationship Studies
Structure-activity relationship studies on TADDOL derivatives have provided insights into the factors that influence their catalytic performance. These studies have examined variations in the aryl groups, the dioxolane ring, and other structural features, correlating these changes with observed catalytic activity and selectivity .
Such studies have revealed that the naphthalene rings in ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) provide an optimal balance of steric bulk and rigidity for many applications. The specific spatial arrangement of these rings creates a chiral pocket that effectively differentiates the faces of prochiral substrates, leading to high enantioselectivity in catalyzed reactions.
Analytical Methods for Quality Assessment
Stability Testing
Stability testing of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) involves monitoring its structural integrity under various conditions relevant to its storage and use. This typically includes long-term storage studies, exposure to different temperatures and light conditions, and evaluation of compatibility with common solvents and reagents used in catalytic applications .
These stability studies help to establish appropriate storage conditions and handling procedures that maintain the compound's effectiveness. They also inform the development of formulations or modifications that might enhance stability without compromising catalytic performance.
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